ethyl (2Z)-[2-(4-chlorophenyl)hydrazinylidene](3,4-dihydroquinolin-1(2H)-yl)ethanoate
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Overview
Description
Ethyl (2Z)-2-(4-chlorophenyl)hydrazinylidene-yl)ethanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinylidene group and a quinoline moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(4-chlorophenyl)hydrazinylidene-yl)ethanoate typically involves the reaction of ethyl 2-chloroacetoacetate with 4-chlorophenylhydrazine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium acetate, and a solvent like ethanol. The mixture is stirred at room temperature for several hours until the desired product precipitates out .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-(4-chlorophenyl)hydrazinylidene-yl)ethanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Ethyl (2Z)-2-(4-chlorophenyl)hydrazinylidene-yl)ethanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-(4-chlorophenyl)hydrazinylidene-yl)ethanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydrazinylidene group plays a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Ethyl (2Z)-2-(4-chlorophenyl)hydrazinylidene-yl)ethanoate can be compared with similar compounds such as:
- Ethyl (2Z)-chloro[(4-methoxyphenyl)hydrazono]ethanoate
- Ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate
- Ethyl (2Z)-2-[(4-chlorophenyl)hydrazono]-3-(2,6-dichlorophenyl)-3-oxopropionate
These compounds share structural similarities but differ in their substituents and specific properties.
Properties
Molecular Formula |
C19H20ClN3O2 |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(4-chlorophenyl)hydrazinylidene]-2-(3,4-dihydro-2H-quinolin-1-yl)acetate |
InChI |
InChI=1S/C19H20ClN3O2/c1-2-25-19(24)18(22-21-16-11-9-15(20)10-12-16)23-13-5-7-14-6-3-4-8-17(14)23/h3-4,6,8-12,21H,2,5,7,13H2,1H3/b22-18- |
InChI Key |
WHSVNBFBVRVAIA-PYCFMQQDSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)Cl)/N2CCCC3=CC=CC=C32 |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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